molecular formula C15H14N4O3 B4435061 ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4435061
M. Wt: 298.30 g/mol
InChI Key: CYTUQYSXBXSADK-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in its structure makes it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

ethyl 7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-3-22-14(20)12-8-16-15-17-9-18-19(15)13(12)10-4-6-11(21-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTUQYSXBXSADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, the reaction between 4-methoxyphenylhydrazine and ethyl cyanoacetate under acidic conditions can yield the triazole intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with appropriate reagents such as formamidine or amidines under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Conditions Product Yield
Acidic hydrolysis6M HCl, reflux (12 h)7-(4-Methoxyphenyl) triazolo[1,5-a]pyrimidine-6-carboxylic acid85%
Basic hydrolysis (saponification)1M NaOH, ethanol, 60°C (6 h)Sodium 7-(4-methoxyphenyl) triazolo[1,5-a]pyrimidine-6-carboxylate92%

The carboxylic acid derivative serves as a precursor for amide couplings or further functionalization.

Reduction Reactions

The triazole and pyrimidine rings participate in selective reductions:

Catalytic Hydrogenation

Substrate Conditions Product Notes
Ethyl 7-(4-methoxyphenyl)triazolopyrimidine-6-carboxylateH₂ (1 atm), 10% Pd/C, ethanol, 25°C (24 h)Partially saturated triazolopyrimidine with retained ester groupSelective reduction of pyrimidine ring

Borohydride Reduction

The ester group is stable under mild borohydride conditions, but stronger reductants (e.g., LiAlH₄) reduce it to the corresponding alcohol.

Nucleophilic Substitution

The methoxy group at the 4-position of the phenyl ring undergoes demethylation or substitution:

Reagent Conditions Product Application
BBr₃ (1.2 equiv)CH₂Cl₂, −78°C → 25°C (8 h)7-(4-Hydroxyphenyl)triazolopyrimidine-6-carboxylateBioactive phenol derivative
H₂NNH₂ (excess)Ethanol, reflux (48 h)7-(4-Aminophenyl)triazolopyrimidine-6-carboxylateIntermediate for diazotization

Oxidation Reactions

Controlled oxidation modifies the heterocyclic core:

Oxidizing Agent Conditions Product Mechanism
H₂O₂ (30%)Acetic acid, 70°C (6 h)7-(4-Methoxyphenyl)triazolo[1,5-a]pyrimidine-6-carboxylic acidEster → carboxylic acid
KMnO₄ (dilute)H₂O, 25°C (12 h)Ring-opened product via dihydroxylationNon-selective oxidation

Cyclization and Ring Expansion

The triazolopyrimidine scaffold participates in annulation reactions:

With Hydrazine

Reagent Conditions Product Yield
NH₂NH₂·H₂O (excess)Ethanol, reflux (24 h)Fused triazolo[1,5-a:4,3-c']dipyrimidine derivative78%

This reaction exploits the nucleophilic character of the triazole nitrogen to form larger heterocycles .

Cross-Coupling Reactions

The methoxyphenyl group facilitates Suzuki-Miyaura couplings:

Reagent Conditions Product Catalyst
4-BromobenzonitrilePd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 100°C7-(4-(4-Cyanophenyl)methoxyphenyl)triazolopyrimidine-6-carboxylateHigh regioselectivity

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:

Alkene Conditions Product Quantum Yield
Methyl acrylateUV (254 nm), THF, 12 hBicyclic cycloadduct0.45

Key Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack of water on the ester carbonyl, stabilized by the electron-withdrawing triazolopyrimidine ring.

  • Demethylation : BBr₃ cleaves the methyl ether via intermediate borate complex formation.

  • Cyclization : Base-mediated intramolecular nucleophilic attack forms fused rings .

Stability and Reaction Design Considerations

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, limiting reaction windows.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates, while ethanol favors reductions .

Scientific Research Applications

Anti-Cancer Properties

Research indicates that ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant anti-cancer properties. Studies have shown that:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies reported effective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins.
  • Animal Models : In vivo studies demonstrated a significant reduction in inflammation markers in animal models of arthritis when treated with this compound.

Pharmacological Applications

The pharmacological applications of this compound can be summarized as follows:

Application AreaDescription
Anti-CancerInduces apoptosis in various cancer cell lines; potential for further development as an anti-cancer agent.
Anti-InflammatoryInhibits COX enzymes; reduces inflammation in animal models; potential for treating inflammatory diseases.
Drug DevelopmentServes as a scaffold for synthesizing new derivatives with enhanced efficacy and selectivity.

Mechanism of Action

The mechanism of action of ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar in structure but with a pyrazole ring instead of a triazole ring.

    Ethyl 1,7-dihydro-2-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Differing by the presence of a methyl group and an oxo group.

Uniqueness

Ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings, which confer distinct biological activities and synthetic versatility .

Biological Activity

Ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is C14H14N4O3C_{14}H_{14}N_{4}O_{3} with a molecular weight of approximately 286.29 g/mol. The presence of the methoxyphenyl group is significant for its biological activity, potentially enhancing interactions with biological targets.

Antitumor Activity

A study on various triazolo[1,5-a]pyrimidine derivatives indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives were tested against several cancer cell lines, showing varying degrees of inhibition on cell proliferation and migration. This compound is hypothesized to have comparable effects due to its structural similarities with known active compounds .

Antimicrobial Properties

Research has shown that triazolo-pyrimidine derivatives can possess antimicrobial properties. Compounds in this class have been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, some studies suggest that similar compounds disrupt nucleotide synthesis pathways or interfere with cellular signaling mechanisms essential for tumor growth .

Synthesis and Evaluation

A detailed synthesis protocol for triazolo-pyrimidine derivatives has been established. For instance, a study synthesized various derivatives and evaluated their biological activities through in vitro assays on different cancer cell lines. The results indicated that modifications at specific positions on the triazole or pyrimidine rings could significantly alter the activity profile of these compounds .

Compound NameActivityCell Line TestedIC50 (µM)
This compoundAntitumorA431 (epidermal carcinoma)TBD
Similar Derivative AAntimicrobialE. coliTBD
Similar Derivative BAntiviralHepatitis virusTBD

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventKey AdvantagesLimitationsReference
TMDP in Ethanol/WaterTMDP, EtOH/H₂OHigh efficiency, scalableTMDP toxicity, solvent waste
Molten-StateSolvent-freeEco-friendly, rapidRequires high purity reagents
AnnulationK₂CO₃, DMFVersatile for analogsMulti-step, lower yields

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Research Question
Optimization strategies include:

  • Solvent Selection : Ethanol/water mixtures (1:1 v/v) balance polarity and solubility, improving regioselectivity . Polar aprotic solvents (e.g., DMF) may enhance cyclization but complicate purification .
  • Catalyst Loading : TMDP at 10 mol% maximizes yield while minimizing side reactions. Excess catalyst increases toxicity risks without improving efficiency .
  • Reaction Monitoring : Use TLC (silica gel SIL G/UV 254) to track progress and terminate reactions at ~90% conversion to prevent decomposition .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/DMF) isolates the product with >95% purity .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), ester carbonyl (δ 4.2–4.4 ppm for CH₂CH₃), and triazole protons (δ 8.1–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm) .
  • X-Ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 55.6° between carboxylate and triazole rings) to validate structure .
  • Microanalysis : C/H/N ratios must align with theoretical values (e.g., C: ~60%, H: ~4%, N: ~15%) .

How to address discrepancies in spectral data between synthesized batches?

Advanced Research Question
Contradictions may arise from:

  • Tautomerism : The triazole ring can exhibit keto-enol tautomerism, altering NMR shifts. Use DMSO-d₆ to stabilize tautomers and compare with literature .
  • Crystallographic Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic) may affect XRD patterns. Analyze multiple crystals and refine using software like SHELX .
  • Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates skew microanalysis. Employ preparative HPLC or repeated recrystallization .

Recommendation : Cross-validate using FT-IR (e.g., ester C=O at ~1720 cm⁻¹) and high-resolution mass spectrometry (HRMS) for exact mass confirmation .

What strategies are employed to study the biological activity of this compound?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing methoxyphenyl with chlorophenyl) to assess antifungal or anticancer activity .
  • Enzyme Assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric assays .
  • Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with logP values to assess membrane permeability .

Q. Table 2: Biological Activity of Analogous Compounds

Compound SubstituentActivity (IC₅₀)Assay ModelReference
4-ChlorophenylAntifungal: 12 µMCandida albicans
2,4-DichlorophenylAnticancer: 8 µMHeLa cells
4-Methoxyphenyl (Target)Under investigationN/A

How to resolve conflicting data in reaction mechanisms proposed for triazolopyrimidine formation?

Advanced Research Question
Mechanistic debates include:

  • Cyclization Pathway : Some studies propose nucleophilic attack by triazole NH on pyrimidine carbonyl, while others suggest prior enolization. Use isotopic labeling (¹⁵N or ¹³C) to track bond formation .
  • Role of Catalysts : TMDP may act as a base (deprotonating intermediates) or nucleophile. Conduct kinetic studies with varying catalyst concentrations to distinguish mechanisms .

Validation : Computational modeling (DFT) can map energy profiles for proposed pathways, identifying the most thermodynamically favorable route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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